

# patent landscape and intellectual property surrounding aurovertin derivatives

Author: BenchChem Technical Support Team. Date: December 2025



## **Application Notes and Protocols for Aurovertin Derivatives**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intellectual property landscape, biological activity, and experimental protocols associated with **aurovertin** derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this class of potent F1F0-ATP synthase inhibitors.

## **Patent Landscape and Intellectual Property**

The intellectual property landscape surrounding **aurovertin** derivatives is multifaceted. While patents specifically claiming novel chemical structures of **aurovertin** analogs are not abundant, the broader patent landscape for F1F0-ATP synthase inhibitors is active. Key areas of patent activity include:

New Therapeutic Uses: A significant portion of the intellectual property focuses on the
application of F1F0-ATP synthase inhibitors, a class to which aurovertins belong, in various
therapeutic areas. The primary focus is on oncology, particularly for cancers that are highly
dependent on oxidative phosphorylation.



Check Availability & Pricing

- Combination Therapies: Patents exist for the use of ATP synthase inhibitors in combination with other anti-cancer agents, aiming to enhance efficacy and overcome drug resistance.
- Formulation and Delivery: Innovations in drug formulation and delivery to improve the bioavailability and targeted delivery of mitochondrial-acting agents represent another area of patenting activity.

The table below summarizes the general patent landscape for F1F0-ATP synthase inhibitors, providing context for the intellectual property surrounding **aurovertin** derivatives.

Check Availability & Pricing

| Patent Category            | Description                                                                                                                                                                        | Key Therapeutic<br>Areas                                                                        | Representative IPC/CPC Classes       |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|--------------------------------------|
| Novel Chemical<br>Entities | Patents claiming novel small molecule inhibitors of F1F0-ATP synthase. While not specific to aurovertin derivatives, these patents cover various scaffolds that target the enzyme. | Cancer, Neurodegenerative Diseases, Infectious Diseases                                         | C07D, A61K 31/00,<br>A61P 35/00      |
| New Medical Uses           | Patents claiming the use of known F1F0-ATP synthase inhibitors for the treatment of diseases.                                                                                      | Cancer (especially Triple-Negative Breast Cancer), Cardiovascular Diseases, Metabolic Disorders | A61K 31/00, A61P<br>9/00, A61P 35/00 |
| Combination<br>Therapies   | Patents for the co-<br>administration of an<br>ATP synthase inhibitor<br>with another<br>therapeutic agent.                                                                        | Oncology                                                                                        | A61K 31/00, A61K<br>45/06            |
| Formulations               | Patents related to specific formulations designed to improve the delivery, stability, or pharmacokinetic profile of ATP synthase inhibitors.                                       | Not disease-specific                                                                            | A61K 9/00, A61K<br>47/00             |

## **Mechanism of Action and Signaling Pathway**

**Aurovertin** derivatives exert their biological effects primarily through the inhibition of the F1F0-ATP synthase (also known as Complex V) in the mitochondria. This enzyme is crucial for the



Check Availability & Pricing

final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the electron transport chain to synthesize ATP.

#### Key Mechanistic Features:

- Binding Site: Aurovertins bind to the β-subunit of the F1 catalytic domain of the ATP synthase.
- Inhibition of ATP Synthesis: This binding event locks the enzyme in an inactive conformation, potently inhibiting the synthesis of ATP.
- Differential Inhibition: Aurovertins are more potent inhibitors of ATP synthesis than ATP hydrolysis.
- Downstream Effects: The inhibition of ATP synthesis leads to a depletion of cellular ATP levels, triggering a cascade of downstream events, including:
  - Induction of Apoptosis: Energy depletion can activate intrinsic apoptotic pathways, leading to programmed cell death.
  - Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle in response to metabolic stress.[1]
  - Upregulation of DUSP1: In certain cancer cells, such as triple-negative breast cancer (TNBC) cells, aurovertin B has been shown to upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1).[2][3] DUSP1 is a negative regulator of MAPK signaling pathways, which are often dysregulated in cancer.

The following diagram illustrates the signaling pathway affected by **aurovertin** derivatives.





Signaling Pathway of Aurovertin Derivatives

Click to download full resolution via product page

Signaling Pathway of **Aurovertin** Derivatives

# Experimental Protocols F1F0-ATPase Inhibition Assay (NADH-Coupled Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure the ATP hydrolysis activity of F1F0-ATPase and its inhibition by **aurovertin** derivatives. The production of ADP is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

#### Materials:

- Isolated mitochondria or submitochondrial particles (SMPs)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
- ATP solution (100 mM)

Check Availability & Pricing

- Phosphoenolpyruvate (PEP, 100 mM)
- NADH solution (10 mM)
- Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix (e.g., Sigma P0294)
- Aurovertin derivative stock solution (in DMSO)
- Oligomycin (optional, as a positive control for F0 inhibition)
- 96-well microplate
- Microplate reader capable of reading absorbance at 340 nm

#### Procedure:

- Prepare the Reaction Mix: In each well of the microplate, prepare a reaction mix containing:
  - 150 μL Assay Buffer
  - 2 μL PEP solution
  - 2 μL NADH solution
  - 2 μL PK/LDH enzyme mix
- Add Inhibitor: Add 1  $\mu$ L of the **aurovertin** derivative at various concentrations (or DMSO for the vehicle control) to the appropriate wells.
- Add Mitochondrial Preparation: Add 20 μL of the mitochondrial or SMP suspension (protein concentration should be optimized, typically 10-50 μ g/well ).
- Incubate: Incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Start the reaction by adding 20 μL of ATP solution to each well.
- Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.



Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute). The
percentage of inhibition is calculated relative to the vehicle control.

## **Cell Viability Assay (MTT Assay)**

This protocol is used to assess the cytotoxic effects of **aurovertin** derivatives on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
- · Complete cell culture medium
- Aurovertin derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Multichannel pipette
- Microplate reader capable of reading absorbance at 570 nm

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of the aurovertin derivative in complete medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Western Blot for DUSP1 Expression**

This protocol is for detecting changes in DUSP1 protein expression in cells treated with **aurovertin** derivatives.

#### Materials:

- · Treated and untreated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody against DUSP1
- Primary antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



· Imaging system

#### Procedure:

- Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

## **Experimental Workflow and Data Presentation**

The following diagram illustrates a typical experimental workflow for evaluating a novel **aurovertin** derivative.





Experimental Workflow for Aurovertin Derivatives

Click to download full resolution via product page

Experimental Workflow for Aurovertin Derivatives

Quantitative Data Summary:



The following table summarizes the reported IC50 values for **Aurovertin** B against various human breast cancer cell lines after 48 hours of treatment.

| Cell Line        | Receptor Status | IC50 (μM) |
|------------------|-----------------|-----------|
| MDA-MB-231       | Triple-Negative | 0.5 ± 0.1 |
| MDA-MB-468       | Triple-Negative | 0.8 ± 0.2 |
| MCF-7            | ER+, PR+, HER2- | > 10      |
| BT-474           | ER+, PR+, HER2+ | > 10      |
| MCF-10A (Normal) | -               | > 20      |

Data are presented as mean  $\pm$  SD from representative studies.

## **Clinical Development Landscape**

As of the latest review, there are no active or completed clinical trials specifically for **aurovertin** derivatives listed in major clinical trial registries. The development of these compounds appears to be in the preclinical phase, with promising in vitro and in vivo data, particularly in the context of triple-negative breast cancer.[1][2][4] Further research is required to establish the safety and efficacy of **aurovertin** derivatives in humans before clinical trials can be initiated. The potent anti-metastatic properties and the novel mechanism involving DUSP1 upregulation suggest that these compounds hold significant therapeutic potential that warrants further investigation. [3][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]



Check Availability & Pricing

- 2. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of aurovertin B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [patent landscape and intellectual property surrounding aurovertin derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171891#patent-landscape-and-intellectual-propertysurrounding-aurovertin-derivatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com